molecular formula C9H20ClNO3 B613087 H-D-Thr(tBu)-OMe.HCl CAS No. 115141-43-0

H-D-Thr(tBu)-OMe.HCl

Cat. No.: B613087
CAS No.: 115141-43-0
M. Wt: 189,26*36,5 g/mole
InChI Key: SDHKEUUZUMQSAD-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a t-butyl group protecting the hydroxyl side chain and a methyl ester protecting the carboxyl group. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride typically involves the protection of the hydroxyl and carboxyl groups of threonine. The process begins with the protection of the hydroxyl group using a t-butyl group, followed by the esterification of the carboxyl group with methanol. The final step involves the conversion of the free amine to its hydrochloride salt form.

Industrial Production Methods

Industrial production of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

H-D-Threonine(t-butyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The t-butyl and methyl ester groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of threonine.

    Reduction: Alcohol derivatives of threonine.

    Substitution: Various threonine derivatives with different protecting groups.

Scientific Research Applications

H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: As a precursor in the synthesis of therapeutic peptides and other bioactive compounds.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride involves its role as a protected amino acid derivative. The t-butyl and methyl ester groups protect the hydroxyl and carboxyl groups, respectively, during peptide synthesis. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • H-D-Threonine(t-butyl)-OH
  • H-D-Threonine-O-methyl ester
  • H-D-Serine(t-butyl)-O-methyl ester

Uniqueness

H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is unique due to its dual protection of both the hydroxyl and carboxyl groups, which makes it particularly useful in peptide synthesis. The hydrochloride salt form further enhances its solubility and stability, making it more versatile compared to other similar compounds.

Biological Activity

H-D-Thr(tBu)-OMe.HCl, also known as Methyl O-(tert-butyl)-L-threoninate hydrochloride, is a threonine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, synthesis, and relevant case studies.

  • Molecular Formula : C9H20ClNO3
  • Molecular Weight : 225.71 g/mol
  • CAS Number : 71989-43-0
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 275.3 ± 30.0°C at 760 mmHg
  • Log P (octanol-water partition coefficient) : Varies between 0.0 and 1.49, indicating moderate lipophilicity.

Antifungal Properties

Recent studies have highlighted the potential antifungal activity of this compound and its derivatives. Research indicates that amino acid ester conjugates, including those derived from threonine, exhibit significant antifungal properties against various pathogens.

  • Case Study : A study on rhein–amino acid ester conjugates demonstrated that compounds similar to this compound showed varying degrees of antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum. The most effective compound exhibited an EC50 value of 0.114 mM, suggesting that modifications of threonine derivatives can enhance antifungal efficacy .
CompoundConjugated Amino Acid EsterR. solani EC50 (mM)S. sclerotiorum EC50 (mM)
This compound-0.1850.192
Rhein-D-Met-OMe-0.1590.114
Rhein-L-Tyr-OEt-0.1670.155

Pharmacological Potential

This compound has been investigated for its role in drug repositioning and as a potential therapeutic agent due to its structural characteristics that may influence biological interactions.

  • Mechanism of Action : The compound's ability to interact with biological membranes and proteins is under investigation, with preliminary findings suggesting it may act as a substrate for various transporters, enhancing its bioavailability and therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the hydroxyl group in threonine to enhance stability and reactivity during chemical transformations. Various synthetic pathways have been explored to optimize yield and purity.

Synthetic Pathway Example

  • Protection of Hydroxyl Group : The hydroxyl group on threonine is protected using tert-butyl groups.
  • Esterification : The protected threonine undergoes esterification with methanol to form the methyl ester.
  • Hydrochloride Formation : The final step involves the formation of the hydrochloride salt to enhance solubility.

Properties

IUPAC Name

methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKEUUZUMQSAD-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.